molecular formula C11H12N2O2 B1419465 Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 823217-70-5

Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1419465
CAS No.: 823217-70-5
M. Wt: 204.22 g/mol
InChI Key: TZFQDBAWCODGHL-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s ability to form stable complexes with these enzymes makes it a valuable tool for studying biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect the proliferation and apoptosis of cancer cells by modulating signaling pathways such as the FGFR pathway . Additionally, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with specific amino acids in the active sites of enzymes . This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. The compound’s ability to modulate gene expression further contributes to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of cancer . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can affect its bioavailability and efficacy, making it important to study these pathways in detail.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments through targeting signals and post-translational modifications . This localization can impact its activity and function, highlighting the importance of studying its subcellular dynamics.

Properties

IUPAC Name

ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8-4-7(2)6-12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFQDBAWCODGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667535
Record name Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823217-70-5
Record name Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.0 g (13.1 mmol) 5-hydroxy-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester in 100 mL dichloromethane was cooled to 0° C. and 2.2 mL (1.6 g, 15.7 mmol) triethylamine and 2.6 mL (4.4 g, 15.7 mmol) trifluoromethanesulfonic acid were added. After 2 h at 0° C. the reaction was poured into 10% aqueous sodium bicarbonate solution and extracted with dichloromethane. The organic layer was washed with brine, dried over magnesium sulfate and evaporated. The residue was dissolved in 100 mL tetrahydrofuran and 0.75 g (0.65 mmol) tetrakis(triphenylphosphine)palladium (0) and 13.1 mL trimethylaluminium (2M solution in n-heptane) were added. The reaction mixture was heated to reflux for 2 h and after cooling to room temperature poured into ethyl acetate and water, filtered through speedex and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated. The residue was purified by column chromatography over silica gel (0.030–0.063 mm) with ethyl acetate:n-hexane (1:1) as eluant to give the product as a light yellow solid (64.5%).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.1 mL
Type
reactant
Reaction Step Four
Quantity
0.75 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
64.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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